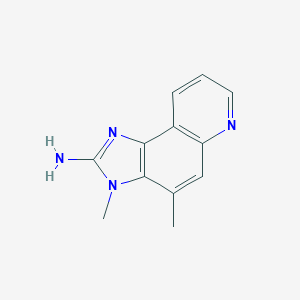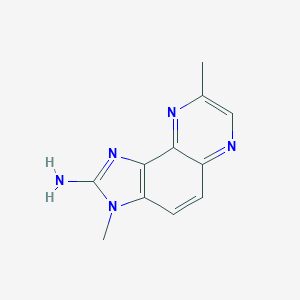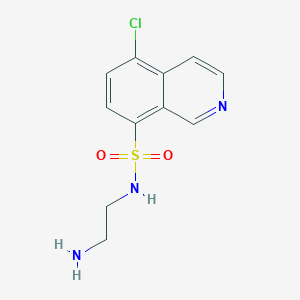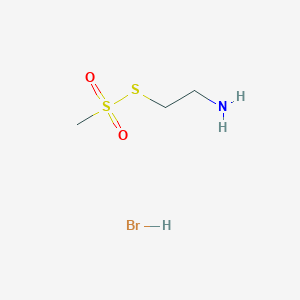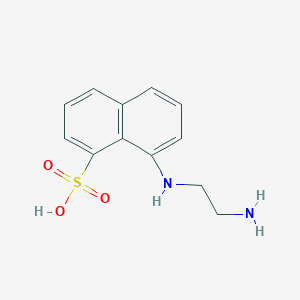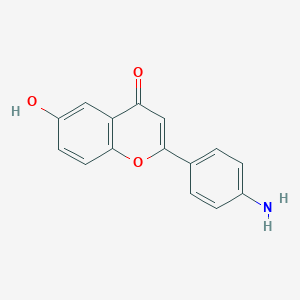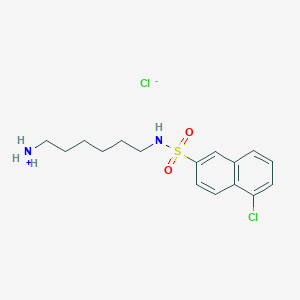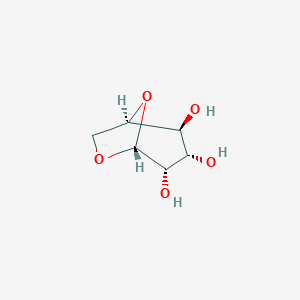
1,6-Anhydro-beta-D-mannopyranose
Overview
Description
1,6-Anhydro-D-galactose is a chemical compound that belongs to the class of anhydro sugars. These sugars are formed by the intramolecular elimination of a water molecule, resulting in the formation of a new heterocyclic ring. 1,6-Anhydro-D-galactose is a significant compound in carbohydrate chemistry and glycobiology due to its structural and functional properties. It is commonly used as a precursor for the synthesis of various bioactive compounds and polysaccharides .
Mechanism of Action
Target of Action
1,6-Anhydro-beta-D-mannopyranose is a major organic tracer generated by burned cellulose . This compound is one of several that are used to evaluate, in atmospheric samples, the burning of wood .
Mode of Action
It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules .
Biochemical Pathways
Given its role as a major organic tracer in the burning of wood, it may be involved in the biochemical pathways related to cellulose combustion .
Result of Action
It is known that this compound is used to evaluate the burning of wood in atmospheric samples , suggesting that it may have a role in monitoring and assessing environmental changes related to combustion processes.
Action Environment
The action of this compound is influenced by environmental factors, particularly those related to the burning of wood . The efficacy and stability of this compound may vary depending on the specific conditions of the environment, such as temperature, humidity, and the presence of other chemical compounds.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the biosynthesis of glycoproteins and glycolipids . The enzymes responsible for this synthesis have been studied using 1,6-Anhydro-beta-D-mannopyranose .
Cellular Effects
It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .
Molecular Mechanism
It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .
Temporal Effects in Laboratory Settings
It is known that this compound is a major organic tracer generated by burned cellulose .
Metabolic Pathways
This compound is involved in the biosynthesis of glycoproteins and glycolipids
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Anhydro-D-galactose can be synthesized through various chemical approaches. One efficient three-step procedure involves the formation of galactofuranosyl iodide by treating per-O-tert-butyldimethylsilyl-D-galactofuranose with trimethylsilyl iodide. This is followed by selective 6-O-desilylation using an excess of trimethylsilyl iodide, and simultaneous nucleophilic attack of the 6-hydroxy group on the anomeric carbon, with iodide acting as a good leaving group .
Industrial Production Methods
Industrial production methods for 1,6-Anhydro-D-galactose typically involve the pyrolysis of D-galactose under reduced pressure or acid treatment under heating. these methods often result in low yields and require tedious separation from several byproducts .
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-D-galactose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-galactonic acid using specific strains of Pseudomonas putida.
Reduction: The compound can be reduced using tri-n-butyltin deuteride to form deuterated derivatives.
Substitution: Photobromination of 1,6-anhydro-D-galactose derivatives can lead to the formation of brominated products.
Common Reagents and Conditions
Oxidation: Pseudomonas putida strains are used for selective oxidation.
Reduction: Tri-n-butyltin deuteride is used for reduction reactions.
Substitution: Photobromination is carried out using bromine under specific conditions.
Major Products Formed
Oxidation: D-galactonic acid.
Reduction: Deuterated derivatives of 1,6-anhydro-D-galactose.
Substitution: Brominated derivatives of 1,6-anhydro-D-galactose.
Scientific Research Applications
1,6-Anhydro-D-galactose has several scientific research applications, including:
Comparison with Similar Compounds
1,6-Anhydro-D-galactose can be compared with other similar compounds, such as:
1,6-Anhydro-α-D-galactofuranose: Another anhydro sugar that serves as a useful intermediate for glycobiological tools.
Carrageenans: Sulfated polysaccharides isolated from marine red algae that share a common backbone of D-galactose.
Uniqueness
1,6-Anhydro-D-galactose is unique due to its structural and functional properties, which make it a valuable precursor for the synthesis of various bioactive compounds and polysaccharides. Its ability to promote cell proliferation and enhance extracellular matrix formation further distinguishes it from other similar compounds .
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14168-65-1, 498-07-7, 644-76-8 | |
| Record name | NSC226600 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levoglucosan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Anhydro-beta-D-galactopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,6-Anhydro-beta-D-mannopyranose derivatives be used to synthesize complex molecules?
A1: Yes, this compound derivatives have proven to be valuable building blocks in organic synthesis. For instance, ketoxime ethers at the C3 position of these derivatives can act as radical traps, enabling the synthesis of advanced intermediates for complex molecules like (-)-tetrodotoxin. [] This highlights the potential of these derivatives in constructing intricate molecular structures relevant to various fields, including medicinal chemistry.
Q2: Are there any known instances of this compound derivatives exhibiting biological activity?
A2: Research suggests that certain modifications to the this compound structure can lead to compounds with enzyme inhibitory activity. Specifically, methyl acarviosin analogues incorporating the this compound residue have demonstrated moderate inhibitory activity against alpha-D-mannosidase and yeast alpha-D-glucosidase. [] This finding underscores the potential of these derivatives as tools for studying enzyme activity and developing potential therapeutic agents.
Q3: Have there been any unexpected reactions observed with this compound derivatives in organic synthesis?
A3: Interestingly, an unexpected regioselectivity was observed during the Rh-catalyzed sulfamate ester cyclization of this compound derivatives. Instead of the anticipated six-membered oxathiazinane products, the reaction yielded five-membered sulfamidates, indicating a preference for beta-C-H amination over the typical gamma-C-H insertion. [] This unusual selectivity highlights the importance of considering three-dimensional structures and electronic factors when designing synthetic strategies involving these derivatives.
Q4: Can this compound be generated unintentionally during carbohydrate analysis?
A4: Yes, it's crucial to be aware that 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose can form as an artifact during carbohydrate analysis. [] This underscores the importance of careful method validation and interpretation of results in carbohydrate research to avoid misidentification and ensure accurate data interpretation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

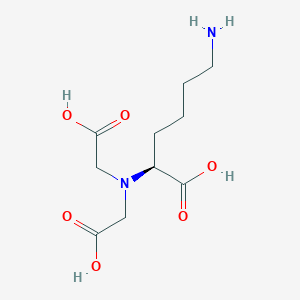
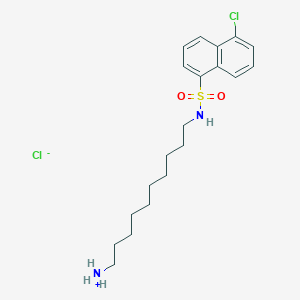

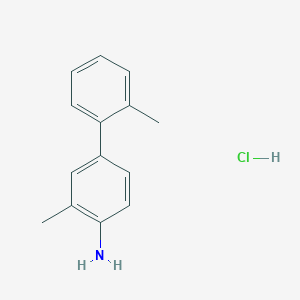
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
